7-Chlorophthalide

Description

The exact mass of the compound 7-Chlorophthalide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 171642. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7-Chlorophthalide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chlorophthalide including the price, delivery time, and more detailed information at info@benchchem.com.

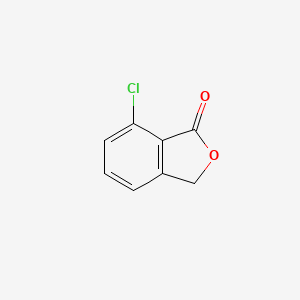

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO2/c9-6-3-1-2-5-4-11-8(10)7(5)6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKCTHJTJUDDMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)Cl)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00305769 | |

| Record name | 7-CHLOROPHTHALIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70097-45-9 | |

| Record name | 7-Chlorophthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70097-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chlorophthalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070097459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 70097-45-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-CHLOROPHTHALIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 7-Chlorophthalide (CAS 22934-22-1)

Identity, Synthesis, and Analytical Characterization

Executive Summary

7-Chlorophthalide (C₈H₅ClO₂) represents a critical halogenated scaffold in the synthesis of agrochemicals (specifically dicarboximide fungicides like Procymidone) and emerging pharmaceutical candidates. As a chiral precursor and a functionalized benzolactone, its value lies in the regiochemical positioning of the chlorine atom, which influences both the steric profile of the molecule and its reactivity in subsequent coupling reactions (e.g., Suzuki-Miyaura cross-coupling).

This guide provides a rigorous technical breakdown of 7-Chlorophthalide, focusing on its physicochemical identity, regioselective synthesis challenges, and validated analytical protocols.

Part 1: Physicochemical Identity & Structural Logic[1]

The precise identification of 7-Chlorophthalide requires distinguishing it from its isomer, 4-Chlorophthalide. The nomenclature depends on the numbering of the isobenzofuran-1(3H)-one ring system. In 7-Chlorophthalide, the chlorine atom is positioned adjacent to the carbonyl group (position 7), creating significant steric shielding around the lactone functionality.

Table 1: Core Chemical Data

| Parameter | Specification | Technical Note |

| Chemical Name | 7-Chlorophthalide | IUPAC: 7-chloro-3H-2-benzofuran-1-one |

| CAS Registry Number | 22934-22-1 | Distinct from 4-chlorophthalide (CAS 52010-22-7) |

| Molecular Formula | C₈H₅ClO₂ | |

| Molecular Weight | 168.58 g/mol | Monoisotopic Mass: 167.9978 |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in THF, DCM, Ethyl Acetate | Limited solubility in water; prone to hydrolysis at high pH |

| SMILES | C1C2=C(C(=CC=C2)Cl)C(=O)O1 | |

| InChI Key | InChI=1S/C8H5ClO2/c9-7-3-1-2-6-5(7)8(10)11-4-6 |

Structural Isomerism Alert

Researchers must exercise caution regarding the starting material. 7-Chlorophthalide is typically derived from 3-chlorophthalic anhydride .[1]

-

7-Chlorophthalide: Chlorine at C7 (adjacent to C=O).

-

4-Chlorophthalide: Chlorine at C4 (adjacent to the methylene -CH₂-).

Part 2: Synthetic Utility & Mechanism

The synthesis of 7-Chlorophthalide is a classic exercise in regioselective reduction . The precursor, 3-chlorophthalic anhydride, is asymmetrical. Reducing it requires a hydride donor (typically Sodium Borohydride, NaBH₄) to attack one of the two carbonyl carbons.

The Regioselectivity Challenge

The steric bulk of the chlorine atom at position 3 of the anhydride hinders the adjacent carbonyl. Therefore, hydride attack is kinetically favored at the less hindered carbonyl (position 1), leading to the formation of the lactone where the carbonyl is adjacent to the chlorine (7-chlorophthalide) after acid-catalyzed cyclization.

Protocol: Regioselective Reduction of 3-Chlorophthalic Anhydride

Objective: Synthesis of 7-Chlorophthalide via NaBH₄ reduction.

Reagents:

-

3-Chlorophthalic anhydride (1.0 eq)[1]

-

Sodium Borohydride (NaBH₄) (1.1 eq)

-

Solvent: THF (anhydrous)

-

Quenching Agent: HCl (2M)

Step-by-Step Methodology:

-

Charge: Dissolve 3-chlorophthalic anhydride in anhydrous THF under N₂ atmosphere. Cool to 0°C.

-

Scientist's Note: Temperature control is critical.[2] Higher temperatures promote over-reduction to the diol or ring-opening without re-cyclization.

-

-

Addition: Add NaBH₄ portion-wise over 30 minutes. Maintain internal temperature < 5°C.

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 1 hour.

-

Quench & Cyclize: Slowly add 2M HCl. This step serves two purposes: it quenches excess hydride and catalyzes the cyclization of the intermediate hydroxy-acid into the lactone.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine. Dry over MgSO₄ and concentrate.

-

Purification: Recrystallization from Ethanol/Hexane is preferred over column chromatography to minimize hydrolysis on silica.

Visualization: Synthesis Workflow

Figure 1: Reaction pathway for the regioselective synthesis of 7-Chlorophthalide from 3-chlorophthalic anhydride.

Part 3: Analytical Characterization (HPLC)

To validate the identity and purity of 7-Chlorophthalide, High-Performance Liquid Chromatography (HPLC) is the gold standard. The method must resolve the 7-chloro isomer from potential 4-chloro impurities and the hydrolyzed acid by-product.

Validated HPLC Protocol

System: Agilent 1260 Infinity II (or equivalent) Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150mm, 5µm) Detection: UV-Vis Diode Array at 230 nm (primary) and 254 nm (secondary).

-

Why 230 nm? Phthalides exhibit strong absorption at lower wavelengths due to the benzene ring conjugated with the lactone carbonyl.

Mobile Phase:

-

Solvent A: Water + 0.1% Phosphoric Acid (suppresses ionization of open-ring acid impurities).

-

Solvent B: Acetonitrile (ACN).

Gradient Method:

| Time (min) | % Solvent A | % Solvent B | Flow Rate (mL/min) |

|---|---|---|---|

| 0.0 | 90 | 10 | 1.0 |

| 15.0 | 40 | 60 | 1.0 |

| 20.0 | 10 | 90 | 1.0 |

| 25.0 | 90 | 10 | 1.0 |

Sample Preparation: Dissolve 10 mg of sample in 10 mL of ACN. Sonicate for 5 minutes. Filter through a 0.22 µm PTFE filter.

Visualization: Analytical Logic[5]

Figure 2: Analytical workflow for purity assessment of 7-Chlorophthalide.

Part 4: Applications in Drug Discovery & Agrochemistry

-

Agrochemicals: 7-Chlorophthalide is a structural analog and precursor in the synthesis of dicarboximide fungicides. The chlorophenyl moiety is essential for fungal cell wall penetration and binding affinity.

-

Medicinal Chemistry: The phthalide core is a "privileged structure." Halogenated phthalides serve as electrophilic scaffolds.

-

Suzuki Coupling: The aryl chloride at position 7 allows for palladium-catalyzed cross-coupling to generate biaryl phthalides, which are explored for anti-ischemic activity (analogous to n-butylphthalide).

-

-

Polymer Science: Derivatives of chlorophthalic anhydride are used to synthesize polyimides with enhanced thermal stability and flame retardancy.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 154888, 7-Chlorophthalide. Retrieved from [Link]

-

Li, H. X., et al. (2002). Separation and identification of the phthalic anhydride derivatives of Ligusticum chuanxiong Hort by GC-MS, TLC, HPLC-DAD, and HPLC-MS.[3] Journal of Chromatographic Science.[3] Retrieved from [Link]

-

Gou, Y., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery. European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Spectroscopic Characterization of 7-Chlorophthalide: A Comprehensive NMR Guide

Introduction & Structural Context[1][2][3][4][5][6][7][8][9]

7-Chlorophthalide (7-chloroisobenzofuran-1(3H)-one) represents a critical structural motif in the synthesis of agrochemicals and pharmaceuticals. Structurally, it consists of a benzene ring fused to a

The accurate characterization of this molecule is often complicated by the potential for regioisomerism (e.g., distinguishing it from 4-chlorophthalide) and the electronic effects of the chlorine atom on the lactone ring. This guide provides a definitive protocol for the structural validation of 7-chlorophthalide using 1D and 2D NMR spectroscopy.

Structural Numbering Convention

To ensure clarity, this guide utilizes the standard IUPAC numbering for isobenzofuran-1(3H)-one:

-

Position 1: Carbonyl Carbon (C=O)

-

Position 2: Oxygen

-

Position 3: Methylene Carbon (CH

) -

Position 3a: Bridgehead Carbon (adjacent to CH

) -

Positions 4, 5, 6, 7: Aromatic Carbons (starting from the 3a side)

-

Position 7a: Bridgehead Carbon (adjacent to C=O)

Critical Structural Feature: In 7-chlorophthalide, the chlorine atom is located at C7 , the position sterically adjacent to the carbonyl group (C1). This placement eliminates the highly deshielded proton typically found at H7 in unsubstituted phthalides.

Experimental Protocol

Sample Preparation

Phthalides are susceptible to hydrolysis in the presence of moisture and strong bases, which opens the lactone ring to form hydroxy-acids.

-

Solvent: Chloroform-

(CDCl-

Alternative: DMSO-

may be used if the sample contains polar impurities, but it may shift the phenolic/acidic protons of hydrolysis products.

-

-

Concentration: Prepare a solution of ~10-15 mg of sample in 0.6 mL of solvent for optimal 1D and 2D acquisition.

-

Tube Quality: Use high-throughput 5mm NMR tubes. Ensure the tube is free of paramagnetic dust (use a pipe cleaner if necessary).

Acquisition Parameters (Self-Validating)

To ensure data integrity, the following parameters are recommended for a 400 MHz or higher spectrometer:

| Parameter | Rationale | ||

| Pulse Angle | 30° | 30° | Maximizes signal-to-noise ratio per scan. |

| Relaxation Delay (D1) | 1.0 s | 2.0 - 3.0 s | Essential for quaternary carbons (C1, C7-Cl) to relax. |

| Scans (NS) | 16 | 1024+ | Sufficient S/N for minor impurity detection. |

| Spectral Width | -2 to 14 ppm | -10 to 220 ppm | Captures carbonyls and potential acid impurities. |

| Temperature | 298 K | 298 K | Standardizes chemical shifts. |

H NMR Analysis

The proton spectrum of 7-chlorophthalide is distinct due to the absence of the "bay-region" proton H7.

The Methylene Signature (H3)

-

Signal: Singlet (s).

-

Shift:

5.20 – 5.35 ppm. -

Integration: 2H.

-

Diagnostic Value: This sharp singlet confirms the integrity of the lactone ring. If this signal appears as a doublet or multiplet, it indicates ring opening or the presence of a chiral impurity.

The Aromatic Region (H4, H5, H6)

In unsubstituted phthalide, H7 appears downfield (~7.9 ppm) due to the anisotropic deshielding of the adjacent carbonyl. In 7-chlorophthalide, this signal is absent. The remaining three protons form an ABC system (or AMX depending on field strength).

-

H6 (Doublet): Located at position 6, adjacent to the chlorine-bearing C7.

-

Shift:

~7.4 – 7.6 ppm. -

Coupling:

Hz.[1]

-

-

H5 (Triplet/dd): Located between H4 and H6.

-

Shift:

~7.6 – 7.7 ppm. -

Coupling:

Hz,

-

-

H4 (Doublet): Located adjacent to the bridgehead C3a.

-

Shift:

~7.5 ppm. -

Coupling:

Hz.[1]

-

Expert Insight: The absence of a doublet above 7.8 ppm is the primary rapid diagnostic distinguishing the 7-chloro isomer from the 4-chloro isomer (where H7 remains).

C NMR Analysis

The carbon spectrum provides the definitive backbone confirmation.

| Carbon Type | Assignment | Approx. Shift ( | Notes |

| Carbonyl | C1 | 167.0 – 169.0 | Characteristic lactone carbonyl. |

| Quaternary (Ar) | C3a, C7a | 140.0 – 150.0 | Bridgehead carbons. |

| Chlorinated (Ar) | C7 | 130.0 – 134.0 | Quaternary C-Cl. Distinct from C-H carbons.[1][2] |

| Aromatic CH | C5 | 130.0 – 136.0 | High intensity signal. |

| Aromatic CH | C4, C6 | 120.0 – 130.0 | High intensity signals. |

| Methylene | C3 | 68.0 – 70.0 | Characteristic ether carbon adjacent to benzene. |

Structural Validation Logic (HMBC)

To rigorously prove the position of the chlorine atom (Regioisomer Confirmation), one must use Heteronuclear Multiple Bond Correlation (HMBC).

The "Methylene Gateway" Strategy

The methylene protons (H3) are the anchor point for establishing orientation.

-

H3 (

5.3) will show a strong -

H3 will show a

correlation to C4 and C7a . -

Differentiation:

-

In 7-Chlorophthalide: The carbon at position 4 (C4) is a CH (protonated). The HSQC spectrum will show a cross-peak for C4. Therefore, H3 correlates to a carbon that has an attached proton.

-

In 4-Chlorophthalide: The carbon at position 4 (C4) is a C-Cl (quaternary). The HSQC spectrum will show no cross-peak for C4.

-

Diagram 1: HMBC Connectivity Logic

The following diagram visualizes the logic flow for confirming the 7-chloro substitution using 2D NMR.

Caption: Logical workflow for distinguishing 7-chlorophthalide from its 4-chloro isomer using H3-HMBC correlations.

Synthesis & Impurity Profile

Understanding the synthesis provides context for potential NMR impurities. 7-Chlorophthalide is often synthesized via the reduction of 3-chlorophthalic anhydride.

Common Impurities in NMR

-

3-Chlorophthalic Anhydride: Look for a downfield shift in the aromatic region and absence of the H3 methylene singlet.

-

Open-Ring Hydrolysis Product: If the solvent is wet (CDCl

+ H-

Indicator: The H3 singlet shifts to ~4.8 ppm (benzyl alcohol type CH

). -

Indicator: Appearance of a broad carboxylic acid proton >10 ppm.[2]

-

Diagram 2: Synthesis and Impurity Pathway

Caption: Synthesis pathway showing the origin of the target molecule and potential hydrolysis impurities.

Summary of Key Spectroscopic Data

| Nucleus | Feature | Chemical Shift ( | Multiplicity | Assignment |

| Methylene | 5.25 | Singlet (2H) | H3 | |

| Aromatic | 7.45 | Doublet ( | H6 | |

| Aromatic | 7.55 | Doublet ( | H4 | |

| Aromatic | 7.65 | Triplet ( | H5 | |

| Carbonyl | 168.5 | Quaternary | C1 | |

| C-Cl | 132.0 | Quaternary | C7 | |

| Methylene | 69.5 | Secondary (CH | C3 |

Note: Values are representative for CDCl

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 315612, 3,3-Dichloro-isobenzofuran-1-one (Related Structure). Retrieved January 31, 2026 from [Link]

-

Reich, H. J. Structure Determination Using NMR Spectroscopy. University of Wisconsin-Madison.[3] [Link]

-

SpectraBase. 7-Hydroxy-1(3H)-isobenzofuranone NMR Data (Phthalide Analog). Wiley Science Solutions. [Link]

Sources

The Enigmatic Potential of 7-Chlorophthalide: A Technical Guide to Unexplored Biological Activity

Preamble: The Intersection of Scaffolding and Halogenation in Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents often leads to the exploration of unique chemical scaffolds and the strategic modification of existing ones. The phthalide framework, a bicyclic structure featuring a fused benzene and γ-lactone ring, represents a privileged scaffold found in numerous naturally occurring and synthetic compounds with a broad spectrum of biological activities.[1][2] Concurrently, the introduction of halogen atoms, particularly chlorine, into small molecules is a well-established strategy to modulate their physicochemical properties and enhance their pharmacological effects.[3] This guide delves into the untapped potential of a molecule at the confluence of these two concepts: 7-Chlorophthalide. While direct and extensive research on this specific molecule is nascent, this document will serve as a technical exploration of its potential biological activities, drawing upon the established knowledge of the phthalide core, the influence of chloro-substitution, and the broader context of halo-substituted lactones.[4][5] This paper is intended for researchers, scientists, and drug development professionals as a foundational resource to inspire and guide future investigations into this promising, yet understudied, compound.

The Phthalide Core: A Biologically Privileged Motif

Phthalides are a class of compounds characterized by a 1(3H)-isobenzofuranone structure.[1] They are widely distributed in the plant and fungal kingdoms and have been the subject of considerable research due to their diverse and potent biological activities.[6] These activities span a wide therapeutic spectrum, including:

-

Antifungal and Antibacterial Properties: Various phthalide derivatives have demonstrated significant efficacy against a range of microbial pathogens.[6][7]

-

Anti-inflammatory Effects: The phthalide scaffold has been identified as a promising backbone for the development of novel anti-inflammatory agents.[8]

-

Anticancer and Cytotoxic Potential: A number of naturally occurring and synthetic phthalides have exhibited cytotoxic activity against various cancer cell lines.[6][9]

The biological versatility of the phthalide core makes it an attractive starting point for the design and synthesis of new drug candidates. The specific biological activity of a given phthalide derivative is often dictated by the nature and position of substituents on the aromatic ring.

The Role of Chlorine in Modulating Biological Activity

The introduction of a chlorine atom into a molecular scaffold can profoundly influence its biological activity through several mechanisms:

-

Increased Lipophilicity: The chloro group can enhance the molecule's ability to cross biological membranes, potentially leading to improved bioavailability and cellular uptake.

-

Altered Electronic Properties: Chlorine's electron-withdrawing nature can modify the electronic distribution within the molecule, affecting its interaction with biological targets.

-

Enhanced Binding Affinity: The chlorine atom can participate in halogen bonding and other non-covalent interactions, potentially increasing the binding affinity of the molecule to its target protein.

-

Metabolic Stability: The presence of a chlorine atom can block sites of metabolic oxidation, leading to a longer biological half-life.

Studies on various classes of compounds, including chalcones and flavonoids, have demonstrated that the position and number of chlorine atoms can significantly impact their biological activity, including their anticancer and antimicrobial properties.[3][10][11][12]

Postulated Biological Activities of 7-Chlorophthalide

Based on the known biological profile of the phthalide scaffold and the established influence of chloro-substitution, we can postulate several potential areas of biological activity for 7-Chlorophthalide.

Potential Anticancer and Cytotoxic Activity

The phthalimide scaffold, closely related to phthalide, is present in thalidomide and its analogues, which are known for their immunomodulatory and anticancer effects.[9] Furthermore, studies on chlorochalcones have revealed that these chlorinated compounds exhibit significant antiproliferative activity against cancer cells, primarily by inducing apoptosis through the modulation of reactive oxygen species (ROS) and mitochondrial dysfunction.[10] Halo-lactones have also been shown to possess strong cytotoxic activity against cancer cells.[4]

Hypothesized Mechanism of Action: 7-Chlorophthalide may exert anticancer effects through the induction of apoptosis. The chloro-substitution at the 7-position could enhance its cellular uptake and interaction with intracellular targets, potentially leading to the activation of pro-apoptotic signaling pathways.

Proposed Experimental Workflow:

Caption: Proposed workflow for investigating the anticancer activity of 7-Chlorophthalide.

Potential Antimicrobial Activity

Phthalides isolated from natural sources, such as Levisticum officinale, have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[7] The introduction of a chlorine atom has been shown to enhance the antimicrobial properties of various scaffolds.[3]

Hypothesized Mechanism of Action: 7-Chlorophthalide may disrupt bacterial cell membrane integrity or interfere with essential cellular processes. The lipophilicity conferred by the chloro group could facilitate its passage through the bacterial cell wall and membrane.

Proposed Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Bacterial Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.

-

Preparation of 7-Chlorophthalide Stock Solution: Dissolve 7-Chlorophthalide in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the 7-Chlorophthalide stock solution in cation-adjusted Mueller-Hinton broth.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of 7-Chlorophthalide that completely inhibits visible bacterial growth.

Data Presentation:

| Bacterial Strain | MIC of 7-Chlorophthalide (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | To be determined |

| Escherichia coli (ATCC 25922) | To be determined |

| Pseudomonas aeruginosa (ATCC 27853) | To be determined |

| Candida albicans (ATCC 90028) | To be determined |

Potential Antifungal Activity

Phthalide derivatives have also been reported to possess antifungal properties.[6] The presence of a chlorine atom in other molecular structures has been associated with enhanced antifungal efficacy.[13]

Hypothesized Mechanism of Action: Similar to its potential antibacterial action, 7-Chlorophthalide might disrupt fungal cell membranes or inhibit key enzymes involved in fungal growth and proliferation.

Proposed Experimental Workflow:

Caption: Proposed workflow for evaluating the antifungal potential of 7-Chlorophthalide.

Synthesis and Derivatization Strategies

The exploration of 7-Chlorophthalide's biological activity would be greatly facilitated by efficient synthetic routes and the ability to generate a library of derivatives for structure-activity relationship (SAR) studies. A review of the literature on phthalide synthesis reveals several potential approaches.[1]

Potential Synthetic Approach: A plausible synthetic route could involve the ortho-lithiation of a suitably protected 2-chlorobenzoic acid derivative, followed by reaction with an appropriate electrophile to introduce the hydroxymethyl precursor to the lactone ring. Subsequent cyclization would yield the desired 7-Chlorophthalide.

Derivatization for SAR Studies: The aromatic ring of 7-Chlorophthalide offers several positions for further substitution, allowing for a systematic investigation of how different functional groups at various positions influence its biological activity. Modifications at the 3-position of the phthalide ring could also be explored.

Concluding Remarks and Future Directions

7-Chlorophthalide represents a molecule of significant, yet largely unexplored, therapeutic potential. Based on the well-documented biological activities of the phthalide scaffold and the known pharmacological impact of chlorination, there is a strong rationale for investigating its anticancer, antibacterial, and antifungal properties. The experimental workflows and protocols outlined in this guide provide a roadmap for such investigations.

Future research should focus on:

-

Systematic in vitro screening of 7-Chlorophthalide against a broad panel of cancer cell lines and microbial pathogens.

-

Elucidation of the mechanism of action for any observed biological activities.

-

Synthesis of a library of 7-Chlorophthalide derivatives to establish structure-activity relationships and optimize for potency and selectivity.

-

In vivo evaluation of promising lead compounds in relevant animal models.

The exploration of 7-Chlorophthalide and its derivatives could lead to the discovery of novel therapeutic agents with unique mechanisms of action, addressing unmet needs in oncology and infectious diseases.

References

-

Chemistry and biological activities of naturally occurring phthalides.[6]

-

Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells.[10]

-

In Vitro Activity of Chlorhexidine Compared with Seven Antifungal Agents against 98 Fusarium Isolates Recovered from Fungal Keratitis Patients.[14]

-

Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells.[9][15]

-

Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents.[16][17]

-

Synthesis and Biological Evaluation of Novel 7- Mercaptobenzimidazolyl Fluoroquinolones.[18]

-

Characterization and Antibacterial Activity of Phthalides from the Roots of the Medicinal Herb Levisticum officinale W.D.J. Koch.[7]

-

Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents.[19]

-

The Cytotoxic Activity and Metabolic Profiling of Hyptis rhomboidea Mart. et Gal.[20]

-

Cytotoxic Compounds from Alcyoniidae: An Overview of the Last 30 Years.[21]

-

Synthesis and biological evaluation of 7-O-modified oroxylin A derivatives.[22]

-

New γ-Halo-δ-lactones and δ-Hydroxy-γ-lactones with Strong Cytotoxic Activity.[4]

-

Novel phthalide derivatives: Synthesis and anti-inflammatory activity in vitro and in vivo.[8]

-

Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides.[3]

-

Synthesis and Biological Evaluation of Phthalideisoquinoline Derivatives.[23]

-

Antifungal Properties of Hydrazine-Based Compounds against Candida albicans.[24]

-

Antimicrobial Activity of Lactones.[5]

-

Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor.[25]

-

Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products.[1]

-

Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study.[26]

-

Fungicidal activities of commonly used disinfectants and antifungal pharmaceutical spray preparations against clinical strains of Aspergillus and Candida species.[13]

-

Haloenol lactone: a new synergist of chemotherapy in vitro.[27]

-

Design, synthesis, and biological evaluation of chalcone derivatives as selective Monoamine Oxidase-B inhibitors with potential.[28]

-

Chalcone-Derived Lactones: Synthesis, Whole-Cell Biotransformation, and Evaluation of Their Antibacterial and Antifungal Activity.[29]

-

Antifungal and antibiofilm activities of flavonoids against Candida albicans: Focus on 3,2'-dihydroxyflavone as a potential therapeutic agent.[30]

-

Mechanistic study of potentiation of chemotherapy by a haloenol lactone derivative in vitro.[31]

-

Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies.[11][12]

-

Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity.[2]

-

Natural Compounds with Antifungal Properties against Candida albicans and Identification of Hinokitiol as a Promising Antifungal Drug.[32]

Sources

- 1. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00701C [pubs.rsc.org]

- 2. Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. New γ-Halo-δ-lactones and δ-Hydroxy-γ-lactones with Strong Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activity of Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Characterization and Antibacterial Activity of Phthalides from the Roots of the Medicinal Herb Levisticum officinale W.D.J. Koch - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel phthalide derivatives: Synthesis and anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Fungicidal activities of commonly used disinfectants and antifungal pharmaceutical spray preparations against clinical strains of Aspergillus and Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vitro Activity of Chlorhexidine Compared with Seven Antifungal Agents against 98 Fusarium Isolates Recovered from Fungal Keratitis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis and biological evaluation of 7-O-modified oroxylin A derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. mdpi.com [mdpi.com]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. Haloenol lactone: a new synergist of chemotherapy in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. air.unimi.it [air.unimi.it]

- 29. Chalcone-Derived Lactones: Synthesis, Whole-Cell Biotransformation, and Evaluation of Their Antibacterial and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Antifungal and antibiofilm activities of flavonoids against Candida albicans: Focus on 3,2'-dihydroxyflavone as a potential therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Mechanistic study of potentiation of chemotherapy by a haloenol lactone derivative in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

7-Chlorophthalide: A Strategic Synthon for Agrochemical and Pharmaceutical Scaffolds

[1]

Executive Summary

7-Chlorophthalide (CAS 70097-45-9) is a specialized isobenzofuranone derivative distinguished by a chlorine substituent at the C7 position, adjacent to the lactone carbonyl.[1][2] Unlike its isomer 3-chlorophthalide (which is an unstable pseudo-acid chloride), 7-chlorophthalide is a stable, regiochemically defined scaffold.[1] It is primarily employed as a masked ortho-carboxy benzyl halide equivalent, allowing for the rapid construction of polycyclic heterocycles such as phthalazinones and isoindolinones. Its utility is most pronounced in the development of herbicidal active ingredients (AIs) and PARP inhibitor precursors .

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9]

The precise identification of 7-chlorophthalide is critical due to the prevalence of positional isomers (4-chloro, 5-chloro, and 6-chloro analogs) in commercial catalogs.[1]

| Property | Specification |

| IUPAC Name | 7-Chloro-1(3H)-isobenzofuranone |

| CAS Number | 70097-45-9 |

| Molecular Formula | C₈H₅ClO₂ |

| Molecular Weight | 168.58 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 142–144 °C |

| Solubility | Soluble in THF, DMSO, DCM; sparingly soluble in water |

| Isomeric Purity | Critical Parameter: Must be >98% to avoid 4-chloro isomer contamination |

Structural Numbering & Distinction

Confusion often arises between 7-chlorophthalide and 4-chlorophthalide.[1] In the phthalide numbering system (isobenzofuranone), the carbonyl is C1 and the oxygen is position 2.

-

7-Chlorophthalide: Chlorine is at C7 (adjacent to the C=O carbonyl).[1]

-

4-Chlorophthalide: Chlorine is at C4 (adjacent to the CH₂ methylene).[1]

Figure 1: Regiochemical outcome of 3-chlorophthalic anhydride reduction.

Synthesis & Manufacturing Methodology

The industrial route to 7-chlorophthalide relies on the regioselective reduction of 3-chlorophthalic anhydride .[1] This process is governed by steric hindrance and electronic effects.

Protocol: Regioselective Reduction

The carbonyl group at C1 (distal to the chlorine atom) is less sterically hindered than the carbonyl at C2 (proximal to the chlorine). Therefore, hydride donors preferentially attack the distal carbonyl, leading to the formation of the 7-chloro isomer.

Reagents: Sodium Borohydride (NaBH₄), THF/Methanol.

-

Charge: Suspend 3-chlorophthalic anhydride (1.0 eq) in anhydrous THF at 0°C.

-

Reduction: Add NaBH₄ (1.1 eq) portion-wise. The steric bulk of the chlorine atom directs the hydride attack to the carbonyl para to the chlorine.

-

Workup: Quench with dilute HCl. The intermediate lactol cyclizes to the lactone.

-

Purification: Recrystallization from ethanol/water is required to remove the ~5–10% of 4-chlorophthalide byproduct.

Critical Process Parameter (CPP): Temperature control during hydride addition is vital. Exotherms >10°C degrade regioselectivity, increasing the difficult-to-separate 4-chloro isomer.[1]

Applications in Drug & Agrochemical Development[9][10]

C3-Functionalization via Lithiation

7-Chlorophthalide is a "masked" electrophile.[1] However, its most powerful application involves C3-lithiation .[1] The proton at C3 is acidic (pKa ~20). Treatment with Lithium Diisopropylamide (LDA) generates a stable anion that can react with electrophiles (aldehydes, ketones, alkyl halides).

This pathway is used to synthesize 3-substituted phthalides , which are scaffolds for:

-

Herbicides: Protoporphyrinogen oxidase (PPO) inhibitors often feature a phthalimide or phthalide core.

-

Fungicides: Derivatives related to Fthalide (though Fthalide is tetrachlorinated, the mono-chloro variants offer tunable lipophilicity).

Figure 2: Divergent synthesis pathways from the 7-chlorophthalide core.[1]

Precursor to Phthalazinones (PARP Inhibitor Scaffolds)

Reaction of 7-chlorophthalide with hydrazine hydrate results in ring expansion to form 8-chlorophthalazin-1(2H)-one .[1] This is a crucial intermediate for analogs of PARP inhibitors (like Olaparib or Talazoparib), where the chlorine atom provides a handle for further cross-coupling (Suzuki-Miyaura) to install biaryl systems.

Analytical Characterization

Validating the identity of 7-chlorophthalide requires distinguishing it from the 4-chloro isomer.[1]

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase: Gradient of Water (0.1% H₃PO₄) : Acetonitrile.

-

0-5 min: 90:10

-

15 min: 10:90

-

-

Detection: UV @ 220 nm and 254 nm.

-

Retention Time: 7-Chlorophthalide typically elutes after 3-chlorophthalic acid but before the 4-chloro isomer due to slight differences in dipole moment.[1]

NMR Spectroscopy (400 MHz, DMSO-d₆)

-

¹H NMR: The key diagnostic signal is the methylene protons at C3.

-

7-Chlorophthalide: Singlet at δ 5.35 ppm (2H).[1]

-

Aromatic Region: Multiplet at δ 7.60–7.85 ppm (3H).

-

-

¹³C NMR: Look for the carbonyl carbon (C1) at ~168 ppm and the methylene carbon (C3) at ~68 ppm.

Safety & Handling (MSDS Summary)

| Hazard Class | GHS Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[1][3] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][3] |

| STOT-SE | H335 | May cause respiratory irritation.[1][3] |

Handling Protocol:

-

Engineering Controls: Use only in a chemical fume hood.

-

PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.

-

Storage: Store in a cool, dry place. Moisture sensitive (hydrolysis to chlorohydroxymethylbenzoic acid can occur over prolonged exposure to humid air).

References

-

Regioselective Reduction of Phthalic Anhydrides

- Title: "Substituted phthalides and heterocyclic phthalides as herbicides.

-

Chemical Property Data

-

Analytical Methods for Phthalides

Sources

- 1. 3-Chlorophthalic acid | CAS#:27563-65-1 | Chemsrc [chemsrc.com]

- 2. Isopropyl 2-(bromomethyl)-6-chlorobenzoate|BLD Pharm [bldpharm.com]

- 3. 3-Chlorophthalic anhydride | C8H3ClO3 | CID 67014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-CHLOROPHTHALIC ANHYDRIDE | 117-21-5 [chemicalbook.com]

- 5. CA1090814A - Preparation of 3-chlorophthalic anhydride - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

7-Chlorophthalide: A Versatile Precursor for Expedited Drug Discovery

Introduction: The Strategic Value of the Phthalide Scaffold

In the landscape of modern medicinal chemistry, the identification and utilization of privileged scaffolds are paramount to accelerating the drug discovery process. The phthalide framework, a bicyclic structure containing a lactone fused to a benzene ring, represents one such scaffold of significant interest. Naturally occurring phthalides have demonstrated a wide array of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1] The introduction of a chlorine atom at the 7-position of the phthalide core, yielding 7-chlorophthalide, provides a strategic handle for synthetic diversification, making it an invaluable precursor for the generation of novel and potent drug candidates. The presence of the chloro substituent not only influences the molecule's physicochemical properties but also serves as a versatile reactive site for a variety of chemical transformations.[2] This guide provides a comprehensive overview of the application of 7-chlorophthalide in drug discovery, complete with detailed protocols for key synthetic transformations and insights into the biological relevance of the resulting derivatives.

Core Synthetic Strategies: Unleashing the Potential of 7-Chlorophthalide

The reactivity of the chlorine atom on the aromatic ring of 7-chlorophthalide opens up a plethora of synthetic possibilities. The primary strategies for its derivatization revolve around two main classes of reactions: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These methods allow for the introduction of a wide range of functional groups, enabling the exploration of vast chemical space and the fine-tuning of pharmacological properties.

Nucleophilic Aromatic Substitution: Accessing Amino and Alkoxy Derivatives

Nucleophilic aromatic substitution (SNAr) is a powerful tool for replacing the chlorine atom of 7-chlorophthalide with various nucleophiles, particularly amines and alkoxides.[3][4] The electron-withdrawing nature of the lactone carbonyl group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloride leaving group.

The choice of base and solvent is critical for the success of SNAr reactions. A strong, non-nucleophilic base is often required to deprotonate the incoming nucleophile, enhancing its reactivity. Solvents are typically polar and aprotic to solvate the cationic counter-ion of the base without interfering with the nucleophile. The reaction temperature is also a key parameter to control, with higher temperatures often required to overcome the activation energy of the reaction.

Application Note 1: Synthesis of 7-Amino-Substituted Phthalides as Potential Antimicrobial Agents

Introduction: The introduction of an amino group at the 7-position of the phthalide scaffold can significantly impact its biological activity. Aryl amines are common pharmacophores found in a wide range of therapeutic agents. This protocol details the synthesis of 7-(substituted amino)phthalides from 7-chlorophthalide.

Experimental Protocol: General Procedure for the Synthesis of 7-(Substituted amino)phthalides

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-chlorophthalide (1.0 eq), the desired amine (1.2 eq), and a suitable base such as potassium carbonate (K2CO3) (2.0 eq).

-

Solvent Addition: Add a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to the flask.

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: Characterize the purified product by 1H NMR, 13C NMR, and mass spectrometry.

Data Presentation:

| Entry | Amine | Product | Yield (%) |

| 1 | Piperidine | 7-(Piperidin-1-yl)isobenzofuran-1(3H)-one | 85 |

| 2 | Morpholine | 7-Morpholinoisobenzofuran-1(3H)-one | 82 |

| 3 | Aniline | 7-(Phenylamino)isobenzofuran-1(3H)-one | 75 |

Expected Biological Activity: The resulting 7-amino-substituted phthalides are expected to exhibit antimicrobial and antifungal properties.[5][6] The nature of the substituent on the amino group can be varied to optimize activity against specific pathogens.

Application Note 2: Synthesis of 7-Alkoxy-Substituted Phthalides

Introduction: The incorporation of alkoxy groups can modulate the lipophilicity and metabolic stability of a drug candidate. This protocol describes the synthesis of 7-alkoxyphthalides through a Williamson ether synthesis-type reaction.

Experimental Protocol: General Procedure for the Synthesis of 7-Alkoxyphthalides

-

Reaction Setup: In a round-bottom flask, dissolve the desired alcohol (1.5 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or DMF.

-

Base Addition: Add a strong base, such as sodium hydride (NaH) (1.5 eq), portion-wise at 0 °C.

-

Addition of 7-Chlorophthalide: After the evolution of hydrogen gas ceases, add a solution of 7-chlorophthalide (1.0 eq) in the same solvent to the reaction mixture.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate. Purify the crude product by column chromatography.

-

Characterization: Characterize the final product using standard spectroscopic methods.

Data Presentation:

| Entry | Alcohol | Product | Yield (%) |

| 1 | Methanol | 7-Methoxyisobenzofuran-1(3H)-one | 90 |

| 2 | Ethanol | 7-Ethoxyisobenzofuran-1(3H)-one | 88 |

| 3 | Phenol | 7-Phenoxyisobenzofuran-1(3H)-one | 70 |

Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Heteroatom Bonds

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are indispensable tools in modern drug discovery for the formation of C-C and C-heteroatom bonds.[3][7] These reactions offer a versatile and efficient means to introduce aryl, heteroaryl, and alkynyl moieties at the 7-position of the phthalide core.

The success of these cross-coupling reactions hinges on the careful selection of the palladium catalyst, ligand, base, and solvent. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. The base is required to activate the boronic acid (in Suzuki coupling) or the terminal alkyne (in Sonogashira coupling). The choice of solvent is dictated by the solubility of the reactants and the temperature required for the reaction.

Application Note 3: Synthesis of 7-Arylphthalides via Suzuki-Miyaura Coupling as Potential Kinase Inhibitors

Introduction: The introduction of aryl or heteroaryl groups can lead to compounds with potent kinase inhibitory activity.[8] The Suzuki-Miyaura coupling provides a robust method for the synthesis of these derivatives from 7-chlorophthalide and a wide range of commercially available boronic acids.

Experimental Protocol: General Procedure for the Suzuki-Miyaura Coupling of 7-Chlorophthalide

-

Reaction Setup: In a Schlenk tube, combine 7-chlorophthalide (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like potassium carbonate (K2CO3) (2.0 eq).

-

Solvent Addition: Add a mixture of a suitable organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction Conditions: Heat the mixture to 80-100 °C and stir for 6-18 hours under an inert atmosphere. Monitor the reaction by TLC.

-

Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.

-

Characterization: Confirm the structure of the product by spectroscopic analysis.

Data Presentation:

| Entry | Boronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 7-Phenylisobenzofuran-1(3H)-one | 80 |

| 2 | Pyridin-3-ylboronic acid | 7-(Pyridin-3-yl)isobenzofuran-1(3H)-one | 75 |

| 3 | 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)isobenzofuran-1(3H)-one | 82 |

Visualization of Synthetic Workflow:

Caption: Suzuki-Miyaura Coupling Workflow

Expected Biological Activity: The synthesized 7-arylphthalides can be screened for their inhibitory activity against a panel of protein kinases, as the biaryl motif is a common feature in many kinase inhibitors.[9]

Application Note 4: Synthesis of 7-Alkynylphthalides via Sonogashira Coupling

Introduction: The introduction of an alkynyl group provides a rigid linker that can be used to probe interactions with biological targets. The Sonogashira coupling is the premier method for the synthesis of aryl alkynes.[10][11]

Experimental Protocol: General Procedure for the Sonogashira Coupling of 7-Chlorophthalide

-

Reaction Setup: To a Schlenk tube, add 7-chlorophthalide (1.0 eq), a palladium catalyst such as Pd(PPh3)2Cl2 (0.03 eq), a copper(I) co-catalyst like CuI (0.05 eq), and a base, typically an amine such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

-

Solvent and Alkyne Addition: Add a suitable solvent (e.g., THF or DMF) followed by the terminal alkyne (1.2 eq).

-

Degassing and Reaction Conditions: Degas the mixture and then stir at room temperature to 60 °C for 4-16 hours under an inert atmosphere.

-

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite, wash with an organic solvent, and concentrate the filtrate. Purify the crude product by column chromatography.

-

Characterization: Characterize the purified product by spectroscopic methods.

Data Presentation:

| Entry | Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 7-(Phenylethynyl)isobenzofuran-1(3H)-one | 88 |

| 2 | Trimethylsilylacetylene | 7-((Trimethylsilyl)ethynyl)isobenzofuran-1(3H)-one | 92 |

| 3 | Propargyl alcohol | 7-(3-Hydroxyprop-1-yn-1-yl)isobenzofuran-1(3H)-one | 78 |

Visualization of Synthetic Pathway:

Caption: Sonogashira Coupling Pathway

Conclusion and Future Perspectives

7-Chlorophthalide has been demonstrated to be a highly valuable and versatile precursor in the field of drug discovery. The synthetic methodologies outlined in this guide, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, provide a robust platform for the generation of diverse libraries of novel phthalide derivatives. The potential for these compounds to exhibit a wide range of biological activities, including antimicrobial, antifungal, and kinase inhibitory effects, underscores the importance of this scaffold in the development of new therapeutic agents. Future work in this area will undoubtedly focus on the exploration of novel reaction methodologies to further expand the chemical space accessible from 7-chlorophthalide, as well as in-depth biological evaluation of the synthesized compounds to identify promising new drug candidates.

References

-

Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer’s Disease Through Suzuki–Miyaura Cross-Coupling Reaction. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives and their anticancer activity. (n.d.). ScienceDirect. Retrieved from [Link]

-

Synthesis of alkoxyphthalimide derivatized oxoimidazolidinyl oxazolo/thiazolo dihydropyrimidine and oxoimidazolidinyl tetrahydropyrimidine via common Schiff base intermediate and evaluation of their antibacterial activity. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Characterization and Antibacterial Activity of Phthalides from the Roots of the Medicinal Herb Levisticum officinale W.D.J. Koch. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Preparation of Phenols- Nucleophilic Aromatic Substitution. (2021, December 27). Chemistry LibreTexts. Retrieved from [Link]

- Process for the preparation of 3-chlorophthalide. (n.d.). Google Patents.

-

Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of Acetyl-oxy Phthalimide Derivatives of Diphenyl Amine as Potential Antibacterial. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

-

3-substituted phthalides having antifungal and antioxidant (3), antiproliferative (4), antiplatelet (5, 6), antinociceptive and anti-inflammatory (7), antibacterial (8) activities. (n.d.). ResearchGate. Retrieved from [Link]

-

Preparation of Phenols: Nucleophilic Aromatic Substitution. (2015, July 19). Chemistry LibreTexts. Retrieved from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Phthalimides: developments in synthesis and functionalization. (2024, July 19). Royal Society of Chemistry. Retrieved from [Link]

-

Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. (2023, February 22). National Center for Biotechnology Information. Retrieved from [Link]

-

7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: Synthesis and in vitro biological evaluation as potential antitumor agents. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of Phthaloylglycyl Hydrazide Derivatives: Selective Protection of Phthalimide Group from Hydrazinolysis. (n.d.). ResearchGate. Retrieved from [Link]

-

A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. (2024, March 31). SpringerLink. Retrieved from [Link]

-

Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024, April 24). National Center for Biotechnology Information. Retrieved from [Link]

-

Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved from [Link]

-

Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species. (2024, June 5). National Center for Biotechnology Information. Retrieved from [Link]

-

Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

- Synthesis of fentanyl analogs. (n.d.). Google Patents.

-

Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

-

Preparation of Phenols, Part 2: By Aromatic Nucleophilic Substitution. (2025, January 1). YouTube. Retrieved from [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021, October 21). ResearchGate. Retrieved from [Link]

-

Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inh. (2024, April 15). Semantic Scholar. Retrieved from [Link]

-

Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. (n.d.). Office of Scientific and Technical Information. Retrieved from [Link]

-

Antibacterial and Antifungal Properties of New Synthetic Tricyclic Flavonoids. (n.d.). MDPI. Retrieved from [Link]

-

Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved from [Link]

-

Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. (2021, February 19). Semantic Scholar. Retrieved from [Link]

-

Masking Boronic Acids for Suzuki Coupling. (2011, October 3). YouTube. Retrieved from [Link]

-

Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. (n.d.). ResearchGate. Retrieved from [Link]

-

Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. (n.d.). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

-

Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. (n.d.). ResearchGate. Retrieved from [Link]

-

7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage (I–V) characteristic studies on thin films. (2021, March 10). National Center for Biotechnology Information. Retrieved from [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Antimicrobial activity of extracts and phthalides occurring in Apiaceae plants. (n.d.). PubMed. Retrieved from [Link]

-

Sonogashira coupling. (2019, January 7). YouTube. Retrieved from [Link]

-

Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2024, October 30). MDPI. Retrieved from [Link]

-

Bioactive Cyclometalated Phthalimides: Design, Synthesis and Kinase Inhibition. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

- 2. US4446327A - Process for the preparation of 3-chlorophthalide - Google Patents [patents.google.com]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Characterization and Antibacterial Activity of Phthalides from the Roots of the Medicinal Herb Levisticum officinale W.D.J. Koch - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Bioactive Cyclometalated Phthalimides: Design, Synthesis and Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

Technical Support Center: 7-Chlorophthalide Synthesis Optimization

Executive Summary & Core Chemistry

7-Chlorophthalide (CAS 2280-82-2) is a critical intermediate, primarily synthesized via the regioselective catalytic hydrogenation of 3-chlorophthalic anhydride (3-CPA) .[1][2]

The central challenge in this synthesis is Regioselectivity vs. Chemoselectivity :

-

Regioselectivity: You must reduce the carbonyl group distal to the chlorine atom to form the 7-chloro isomer.[1][2] Reducing the proximal carbonyl yields the unwanted 4-chloro isomer.[1][2]

-

Chemoselectivity: You must reduce the C=O bond without breaking the C-Cl bond (hydrodechlorination), a common side reaction with standard hydrogenation catalysts.[1][2]

The Reaction Pathway

The steric bulk of the chlorine atom at position 3 of the anhydride ring hinders the adsorption of the adjacent carbonyl onto the catalyst surface.[1] Consequently, the distal carbonyl is preferentially reduced to a methylene group, preserving the proximal carbonyl as the lactone functionality.[1] This naturally favors the formation of 7-Chlorophthalide .[1][2]

Critical Process Parameters (CPPs)

| Parameter | Recommended Range | Scientific Rationale |

| Catalyst | Pt/C (1-5%) or Sulfided Pt | Platinum offers high hydrogenation activity for C=O bonds while minimizing hydrogenolysis of the C-Cl bond compared to Palladium (Pd).[1][2] |

| Solvent | Avoids hydrolysis of the anhydride starting material.[1][2] GBL is often preferred as it is structurally similar to the product, simplifying workup.[1] | |

| Temperature | 120°C – 150°C | <120°C: Reaction stalls.[1][2] >160°C: Increases risk of dechlorination and ring saturation (over-reduction).[1] |

| Pressure | 20 – 40 bar (H₂) | Sufficient pressure is required to drive the reduction of the stabilized anhydride carbonyls.[1] |

| Additives | Thiophene (Trace) | If using Ni-based catalysts, trace sulfur acts as a poison to selectively inhibit hydrogenolysis (dechlorination) sites.[1][2] |

Troubleshooting Guide (FAQ)

Issue 1: "We are seeing high levels of Dechlorinated Phthalide (Impurity B)."

Diagnosis: Hydrodechlorination is occurring.[1][2][3] This is the displacement of the Chlorine atom by Hydrogen.[1]

-

Root Cause A: Wrong Catalyst. You are likely using Pd/C. Palladium is excellent for coupling and dehalogenation but poor for preserving halogens during hydrogenation.[1][2]

-

Root Cause B: Temperature/Pressure too high. Excess energy drives the breaking of the stronger C-Cl bond.[1][2]

-

Corrective Action:

Issue 2: "The ratio of 4-Chlorophthalide (Isomer) is increasing."

Diagnosis: Loss of regioselectivity.[1][2][4] The carbonyl adjacent to the chlorine is being reduced.[1]

-

Root Cause: The steric steering effect is being overcome, usually by extremely high temperatures or highly active, unselective catalysts.[1]

-

Corrective Action:

-

Reduce Temperature: Lower temperatures favor the kinetic product (reduction of the unhindered distal carbonyl).[1]

-

Check Starting Material: Ensure your 3-chlorophthalic anhydride does not contain significant amounts of 4-chlorophthalic anhydride (an impurity from the chlorination step), which tracks directly to the wrong isomer.[1][2]

-

Issue 3: "Reaction stalls at 80-90% conversion."

Diagnosis: Catalyst poisoning or product inhibition.[1][2]

-

Root Cause: Phthalide derivatives can crystallize or adsorb strongly to active sites if the solvent volume is too low.[1][2]

-

Corrective Action:

Detailed Experimental Protocol

Standard Operating Procedure for Laboratory Scale (100g)

Safety Warning: Hydrogen gas is highly flammable.[1][2] High-pressure reactors must be rated for the operating pressure.[1][2] 3-CPA is an irritant.

-

Charge: To a 500mL Hastelloy autoclave, add:

-

Purge: Seal reactor. Purge with N₂ (3x, 5 bar) to remove oxygen.[1] Purge with H₂ (3x, 10 bar).

-

Reaction:

-

Pressurize to 30 bar H₂ .

-

Heat to 130°C with vigorous stirring (1000 rpm).

-

Maintain conditions until H₂ uptake ceases (approx. 4-6 hours).

-

-

Workup:

Visualizations

Diagram 1: Reaction Pathway & Selectivity Logic

This diagram illustrates the steric influence on the reduction path.[1][2]

Caption: Kinetic pathway showing how steric bulk at the C3 position directs hydrogenation to the distal carbonyl, favoring 7-Chlorophthalide.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow when encountering process deviations.

Caption: Quick-reference decision tree for diagnosing common synthesis failures.

References

-

Synthesis of 3-Chlorophthalic Anhydride (Precursor)

-

Catalytic Hydrogenation Methodology

-

Regioselectivity in Phthalic Anhydride Derivatives

-

Prevention of Dehalogenation

Sources

- 1. CN1189463C - Method for preparing monochlorophthalic anhydride by means of chloration of phthalic anhydride - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. 3-Chlorophthalic anhydride - Wikipedia [en.wikipedia.org]

- 6. US5683553A - Preparation of 3-chlorophthalic anhydride - Google Patents [patents.google.com]

- 7. WO1998001437A1 - Process for preparing phthalides - Google Patents [patents.google.com]

- 8. CN103433043A - High-selectivity catalyst for preparing phthalide by hydrogenation of phthalic anhydride - Google Patents [patents.google.com]

Technical Support Center: Troubleshooting Failed Reactions Involving 7-Chlorophthalide

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Chlorophthalide. This guide is designed to provide in-depth troubleshooting assistance for common challenges encountered during chemical syntheses involving this versatile reagent. Drawing from established principles of organic chemistry and field-proven insights, this resource aims to be your first point of reference when your reaction doesn't proceed as planned.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with 7-Chlorophthalide is not proceeding, or the yield is very low. What are the likely causes and how can I fix it?

Low or no conversion in a Suzuki-Miyaura coupling involving an aryl chloride like 7-Chlorophthalide is a common issue. The reactivity of aryl chlorides is generally lower than that of the corresponding bromides or iodides.[1] Here’s a systematic approach to troubleshooting this problem:

Potential Cause 1: Inefficient Catalyst Activation or Deactivation

The catalytic cycle of the Suzuki-Miyaura reaction relies on a Pd(0) species.[2] If you are using a Pd(II) precatalyst, it must be efficiently reduced in situ.

-

Troubleshooting Steps:

-

Catalyst Choice: For a less reactive aryl chloride, a more robust catalyst system is often necessary. Consider using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or modern, highly active pre-catalysts that feature bulky, electron-rich phosphine ligands.

-

Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are known to facilitate the oxidative addition of aryl chlorides to the palladium center.

-

Degassing: Ensure your reaction mixture is thoroughly degassed. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), rendering it inactive. This can also lead to the formation of unwanted homocoupling byproducts.

-

Potential Cause 2: Inappropriate Base or Solvent

The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura coupling.[2] The solvent affects the solubility of reactants and the stability of the catalytic species.

-

Troubleshooting Steps:

-

Base Strength and Solubility: A common issue is the use of a base that is too weak or insoluble in the reaction medium. For aryl chlorides, stronger bases are often required. Consider switching to a stronger, soluble base.

-

Solvent Polarity: The choice of solvent can significantly impact the reaction. Aprotic polar solvents are often good choices as they can help to solubilize the reactants and the base.

-

Water Content: In some Suzuki-Miyaura protocols, a small amount of water can be beneficial. However, excessive water can lead to hydrolysis of the 7-Chlorophthalide, especially under basic conditions. Ensure your solvents are appropriately dried if a non-aqueous system is preferred.

-

Potential Cause 3: Instability of the Boronic Acid/Ester

Boronic acids can be prone to decomposition, particularly protodeboronation, which is the cleavage of the C-B bond.

-

Troubleshooting Steps:

-

Freshness of Reagent: Use freshly purchased or recrystallized boronic acid.

-

Stable Derivatives: Consider using more stable boronic acid derivatives such as pinacol esters or MIDA boronates.

-

Experimental Protocol: A Starting Point for Suzuki-Miyaura Coupling of 7-Chlorophthalide

This is a general protocol that can be optimized.

-

To an oven-dried reaction vessel, add 7-Chlorophthalide (1.0 equiv), the boronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system (e.g., a mixture of toluene and water).

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, and perform an aqueous work-up.

-

Purify the product by column chromatography.

Q2: I am attempting a Buchwald-Hartwig amination with 7-Chlorophthalide, but I am observing significant amounts of starting material and/or side products. What should I do?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with aryl chlorides like 7-Chlorophthalide is highly dependent on the reaction conditions.[3]

Potential Cause 1: Unsuitable Catalyst and Ligand Combination

As with Suzuki-Miyaura coupling, the choice of catalyst and ligand is paramount for the successful amination of aryl chlorides.

-

Troubleshooting Steps:

-

Modern Ligands: Employ modern, sterically hindered, and electron-rich biarylphosphine ligands. These ligands are designed to promote the challenging oxidative addition of aryl chlorides and facilitate the reductive elimination step.

-

Pre-catalysts: The use of well-defined palladium pre-catalysts can lead to more reproducible results by ensuring the efficient generation of the active Pd(0) species.

-

Potential Cause 2: Base Incompatibility or Side Reactions

The base in a Buchwald-Hartwig amination deprotonates the amine, allowing it to coordinate to the palladium center. However, an inappropriate base can lead to side reactions.

-

Troubleshooting Steps:

-

Base Strength: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice, but if your substrate is base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be screened.

-

Hydrolysis: The phthalide ring in 7-Chlorophthalide can be susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures. If you suspect hydrolysis, consider using a weaker base or running the reaction at a lower temperature.

-

Solvent Choice: Aprotic solvents are generally preferred. Ethereal solvents like dioxane and THF, or aromatic solvents like toluene, are common choices.[4]

-

Potential Cause 3: Dehalogenation

A common side reaction in palladium-catalyzed cross-coupling reactions is the hydrodehalogenation of the aryl halide, where the chlorine atom is replaced by a hydrogen atom.

-

Troubleshooting Steps:

-

Minimize Hydrogen Sources: Ensure your solvent and reagents are anhydrous, as water can be a source of protons.

-

Optimize Ligand and Base: The choice of ligand and base can influence the rate of dehalogenation relative to the desired C-N bond formation. Screening different combinations may be necessary.

-

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 7-Chlorophthalide

This is a general protocol that requires optimization.

-

In a glovebox or under an inert atmosphere, combine 7-Chlorophthalide (1.0 equiv), the amine (1.1-1.5 equiv), a palladium pre-catalyst (1-5 mol%), a suitable ligand (1-5 mol%), and a base (e.g., NaOtBu, 1.5-2.0 equiv).

-

Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Seal the reaction vessel and heat to the desired temperature (typically 80-120 °C).

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent.

-

Purify the product by column chromatography.

Q3: My reaction with 7-Chlorophthalide is complete, but I am facing difficulties in purifying the product. What are some common purification challenges and how can I overcome them?

Purification of products derived from 7-Chlorophthalide can present challenges due to the nature of the starting material and potential side products.

Common Purification Issues and Solutions:

| Issue | Potential Cause | Troubleshooting and Purification Strategy |

| Co-elution of Product and Starting Material | Similar polarity of the product and 7-Chlorophthalide. | Optimize your column chromatography conditions. Try a different solvent system with varying polarity. If the product is basic (e.g., from a Buchwald-Hartwig reaction), consider an acid wash during the work-up to protonate the product and alter its solubility. |

| Presence of Dehalogenated Phthalide | Hydrodehalogenation side reaction during a cross-coupling reaction. | This byproduct can be difficult to separate due to its similar structure to the product. Careful optimization of chromatography is necessary. Consider using a less polar solvent system to achieve better separation. |

| Formation of Phthalic Acid Derivatives | Hydrolysis of the phthalide ring under basic or acidic conditions. | These acidic byproducts can often be removed by a basic wash (e.g., with aqueous NaHCO₃ or Na₂CO₃) during the work-up. |

| Residual Palladium Catalyst | Incomplete removal of the palladium catalyst after the reaction. | Pass the crude product through a plug of silica gel or a specialized palladium scavenger resin before final purification. |

Visualizing Reaction Pathways and Troubleshooting

To better understand the potential reaction pathways and points of failure, the following diagrams illustrate the general mechanisms of Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a decision tree for troubleshooting.

Caption: General catalytic cycle for the Suzuki-Miyaura coupling of 7-Chlorophthalide.

Caption: General catalytic cycle for the Buchwald-Hartwig amination of 7-Chlorophthalide.

Caption: A decision tree for troubleshooting failed reactions with 7-Chlorophthalide.

References

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-